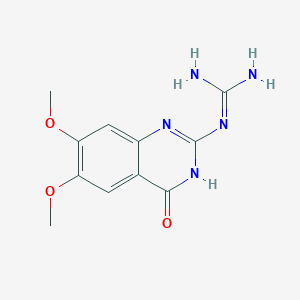
1-(4-羟基-6,7-二甲氧基喹唑啉-2-基)胍
描述
科学研究应用
合成程序和生物兴趣
胍啶衍生物,包括1-(4-羟基-6,7-二甲氧基喹唑啉-2-基)胍啶,在药物化学中发挥着关键作用,因为它们具有多样化的生物活性。合成化学家已经开发出新的程序来获得具有胍啶基团的化合物,因为它们作为治疗剂的潜力。这些化合物已被研究其细胞毒活性,通过血管生成抑制细胞增殖和凋亡,突出了它们在开发新的药效团的重要性(Rosales-Hernández等,2022)。
胍啶衍生物的治疗应用
胍啶衍生物因其在合成和药物化学中的潜在应用而显著。它们已被确定为潜在的神经退行性治疗选择、抗炎、抗原虫、抗HIV、化疗和抗糖尿病剂。对基于胍啶的化合物的筛选和测试突显了为发现有前途的引物结构以供未来药物开发(Rauf et al., 2014)的持续研究。
药理学中的胍啶化合物
含胍啶衍生物代表了治疗广谱疾病的重要治疗剂类别。它们多样的生物活性和作用机制使其成为新药开发的潜在候选药物,作用于中枢神经系统(CNS),作为抗炎剂,并在化疗应用中(Sa̧czewski & Balewski,2009)。
抗氧化和抗微生物活性
胍啶衍生物还被探索其抗氧化和抗微生物特性。从天然资源中研究抗氧化剂和开发新的抗微生物剂,包括含胍啶的多羟基大环内酯,显示出在对抗微生物耐药性和开发新的治疗策略中具有重要的前景(Munteanu & Apetrei, 2021; Song et al., 2019)。
生化分析
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(4-Hydroxy-6,7-dimethoxyquinazolin-2-yl)guanidine change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to reduced efficacy . Long-term exposure to the compound can result in sustained changes in cellular signaling and function.
Dosage Effects in Animal Models
The effects of 1-(4-Hydroxy-6,7-dimethoxyquinazolin-2-yl)guanidine vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects. For example, studies have shown that high doses can cause oxidative stress and damage to cellular components . Understanding the dosage effects is crucial for determining the therapeutic window and potential side effects.
Metabolic Pathways
1-(4-Hydroxy-6,7-dimethoxyquinazolin-2-yl)guanidine is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it can modulate the activity of enzymes involved in glycolysis and the citric acid cycle, impacting cellular energy production . These interactions are essential for understanding the compound’s overall metabolic effects.
Transport and Distribution
The transport and distribution of 1-(4-Hydroxy-6,7-dimethoxyquinazolin-2-yl)guanidine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these mechanisms is vital for predicting its bioavailability and therapeutic potential.
Subcellular Localization
1-(4-Hydroxy-6,7-dimethoxyquinazolin-2-yl)guanidine exhibits specific subcellular localization, which can influence its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its role in modulating cellular processes and signaling pathways.
属性
IUPAC Name |
2-(6,7-dimethoxy-4-oxo-3H-quinazolin-2-yl)guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O3/c1-18-7-3-5-6(4-8(7)19-2)14-11(15-9(5)17)16-10(12)13/h3-4H,1-2H3,(H5,12,13,14,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWLNDYANIWBMAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)NC(=N2)N=C(N)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5,5-Dimethyl-2-{1-[(2-piperazin-1-ylethyl)amino]ethylidene}cyclohexane-1,3-dione](/img/structure/B1436461.png)
![{1-[(4-Methoxyphenyl)methyl]azetidin-2-yl}methanamine](/img/structure/B1436462.png)
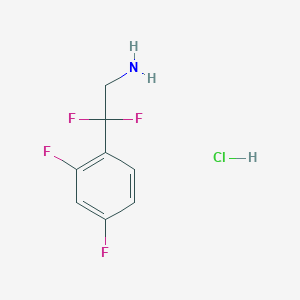
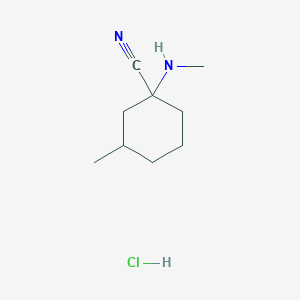
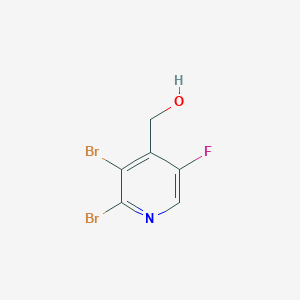
![1-(3,4-dimethylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1436467.png)
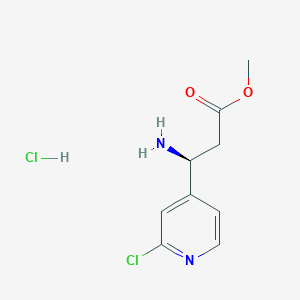
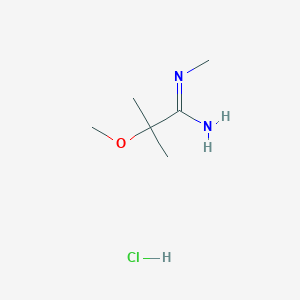
![N-[(1S,2R)-2-aminocyclohexyl]methanesulfonamide;hydrochloride](/img/structure/B1436471.png)
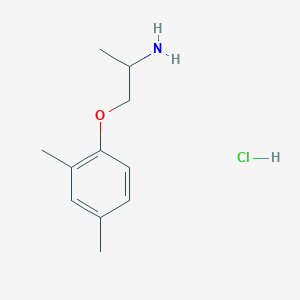

![5-Oxo-5-((3,6,10,13-tetrakis(tert-butoxycarbonyl)-8-methyl-3,6,10,13,16,19-hexaazabicyclo[6.6.6]icosan-1-yl)amino)pentanoic acid](/img/structure/B1436480.png)
![tert-Butyl 3a-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B1436481.png)
![2-[2,6-Diisopropyl-3-[(R)-1-hydroxyethyl]-5-propyl-4-pyridyl]-5-fluorophenol](/img/structure/B1436483.png)